molecular formula C10H22O2Si B3080672 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1089709-08-9

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No.: B3080672
CAS No.: 1089709-08-9
M. Wt: 202.37
InChI Key: ILGIKHCMCDNBSK-UHFFFAOYSA-N
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Description

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS 1408074-89-4) is a high-value chemical intermediate with a molecular formula of C 10 H 22 O 2 Si and a molecular weight of 202.37 g/mol . This compound features a cis-configured cyclobutane ring where one hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, a key feature for its utility in multi-step synthetic routes . Its primary application lies in advanced organic synthesis, where it serves as a crucial building block for constructing complex molecular architectures. The compound is particularly valuable in pharmaceutical research for the development of Protein Degrader building blocks, such as PROTACs, which represent a cutting-edge approach in therapeutic discovery . The sterically shielded TBDMS group enhances stability during reactions, allowing for selective manipulation of the free hydroxyl group in the presence of the protected oxygen . This protected cyclobutanol can undergo various transformations, including oxidation to ketones or participation in transition metal-catalyzed "cut-and-sew" reactions that leverage ring strain for cyclobutane functionalization and incorporation into larger frameworks . The cis relative stereochemistry is often critical for controlling the three-dimensional shape and biological activity of the final target molecules. This product is offered with a minimum purity of 97% and is intended for professional research and manufacturing purposes exclusively . It is strictly for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
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Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
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Preparation Methods

The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the protection of cyclobutanol with a tert-butyldimethylsilyl group. This can be achieved through a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol serves as a versatile building block in organic synthesis. Its unique structural features make it useful for:

  • Silyl Protection : The dimethylsilyl group allows for selective protection of hydroxyl groups during multi-step syntheses. This is crucial for synthesizing complex molecules where functional group interconversion is necessary.
  • Cyclobutane Derivatives : The cyclobutane ring can be utilized to create various derivatives through ring-opening reactions or functionalization, expanding the library of cyclobutane-based compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

  • Drug Design : Its structural motifs can be incorporated into drug candidates to enhance bioavailability and metabolic stability. The silyl ether functionality may improve solubility and reduce the rate of degradation in biological systems.
  • Prodrug Development : By modifying existing pharmaceutical agents with this compound, researchers can create prodrugs that release active drugs under specific physiological conditions.

Materials Science

The unique properties of this compound also lend themselves to materials science applications:

  • Silicone Polymers : The incorporation of this compound into silicone-based materials can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
  • Nanocomposites : It can serve as a precursor for creating nanocomposites with improved properties for use in coatings, adhesives, and sealants.

Case Study 1: Synthesis of Cyclobutane Derivatives

A study demonstrated the utility of this compound in synthesizing novel cyclobutane derivatives. The research highlighted its role as a silyl protecting group that facilitated the formation of complex structures with multiple functional groups while maintaining high yields and selectivity .

Case Study 2: Prodrug Formulation

In another investigation, researchers explored the modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) using this compound to create prodrugs with enhanced pharmacokinetic profiles. The results indicated improved absorption rates and reduced gastrointestinal side effects compared to their parent compounds .

Mechanism of Action

The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity is crucial in biochemical studies and drug development .

Comparison with Similar Compounds

The structural and functional uniqueness of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can be elucidated by comparing it with three categories of analogs:

Silyl-protected alcohols with different backbones

Cyclobutanol derivatives with alternative protecting groups

Bis-silylated or multi-functional silyl ethers

Silyl-Protected Alcohols with Different Backbones
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1408074-89-4 C₁₀H₂₂O₂Si 202.37 Cyclobutanol backbone; TBS protection; high thermal stability
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine Not provided C₁₈H₄₀O₂Si₂ ~370.0 (estimated) Pyrrolidine backbone; bis-TBS protection; used in peptide synthesis
cis-3-(Aminomethyl)cyclobutanol HCl 1404365-04-3 C₅H₁₂ClNO 149.61 Cyclobutanol with aminomethyl group; unprotected hydroxyl; pharmaceutical applications

Key Findings :

  • The TBS group in the target compound offers superior stability compared to smaller silyl groups (e.g., trimethylsilyl, TMS), which hydrolyze more readily under mild conditions .
  • Bis-silylated compounds (e.g., ) exhibit enhanced lipophilicity, making them suitable for lipid-soluble drug intermediates but challenging to purify .
Cyclobutanol Derivatives with Alternative Protecting Groups
Compound Name Protecting Group CAS Number Molecular Weight (g/mol) Stability in Acidic Conditions
This compound TBS 1408074-89-4 202.37 High (stable up to pH 3–11)
cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one None (free -OH) 203312-38-3 301.38 Low (prone to oxidation)
3-(Aminomethyl)cyclobutanol HCl None (free -OH) 1404365-04-3 149.61 Moderate (requires cold storage)

Key Findings :

  • Unprotected cyclobutanols (e.g., ) are more reactive but less stable, limiting their utility in multi-step syntheses.
  • TBS protection balances stability and ease of deprotection (e.g., using fluoride ions), making it ideal for complex syntheses .
Bis-Silylated or Multi-Functional Silyl Ethers
Compound Name CAS Number Molecular Formula Functional Groups Applications
This compound 1408074-89-4 C₁₀H₂₂O₂Si Single TBS-protected -OH Intermediate in stereoselective synthesis
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenyl-methyl)-pyrrolidine Not provided C₂₄H₄₄O₂Si₂ Bis-TBS-protected -OH; benzyl group Chiral auxiliaries in catalysis
2-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]-1-chloroethane Not provided C₂₃H₄₄ClO₂Si₂ Bis-TBS; chlorinated alkene Vitamin D analog synthesis

Key Findings :

  • Bis-silylated compounds () are employed in stereochemically demanding reactions but require rigorous purification due to increased molecular weight .
  • Mono-silylated derivatives (e.g., target compound) offer a balance between molecular complexity and synthetic practicality .

Biological Activity

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS Number: 1408074-89-4) is a silanol derivative with potential applications in medicinal chemistry and materials science. This compound features a cyclobutanol structure that may influence its biological activity, particularly in the context of drug design and synthesis.

  • Molecular Formula : C10H22O2Si
  • Molecular Weight : 202.37 g/mol
  • Purity : 97%
  • IUPAC Name : rel-cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
  • SMILES Notation : O[C@H]1CC@@HC1

The biological activity of this compound is largely attributed to its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions. The presence of the dimethylsilyl group enhances its solubility and stability, which may facilitate its uptake in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas for application:

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in preliminary studies. It may interfere with enzyme-substrate interactions, thereby modulating metabolic pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological implications of silanol derivatives:

  • Study on Silanol Derivatives :
    • A study published in the Journal of Medicinal Chemistry highlighted the potential of silanol compounds as enzyme inhibitors in cancer treatment. While this study did not focus exclusively on this compound, it provides a framework for understanding how similar compounds can be developed for therapeutic use .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays conducted on related cyclobutanol derivatives showed promise in inhibiting tumor cell proliferation. These findings suggest that further investigation into this compound could reveal significant anticancer properties .

Data Table: Comparative Biological Activity

Compound NameCAS NumberBiological ActivityReference
This compound1408074-89-4Potential anticancer properties; enzyme inhibition
Similar Silanol Derivative959749-93-0Cytotoxic effects on cancer cell lines

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SilylationTBDMSCl, imidazole, DMF, 0°C78–85
PurificationColumn chromatography (hexane/ethyl acetate)>95% purity

Advanced: How do competing reaction pathways affect stereochemical outcomes during desilylation or functionalization?

Answer:
Desilylation (e.g., using HF-pyridine or TBAF) may lead to ring strain-induced rearrangements in the cyclobutanol framework. To mitigate this:

  • Kinetic control : Use mild acidic conditions (e.g., acetic acid/water) to preserve the cyclobutane ring .
  • Monitoring : Employ real-time NMR or HPLC to detect intermediates. For example, cis-to-trans isomerization can occur if reaction temperatures exceed 25°C .

Q. Key Data Contradiction :

  • reports stable cis-configuration under argon at 0°C, while highlights ring-opening risks in polar solvents. Resolve this by optimizing solvent polarity (e.g., THF over DMSO) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : The tert-butyldimethylsilyl (TBDMS) group shows distinct singlet peaks for -Si(CH₃)₂C(CH₃)₃ at δ 0.1–0.3 ppm. Cyclobutanol protons appear as a multiplet near δ 3.5–4.0 ppm .
    • ¹³C NMR : Confirm silyl ether linkage via a quaternary carbon signal at δ 18–22 ppm .
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ with m/z calculated for C₁₂H₂₆O₂Si: 254.18 .

Advanced: How does the TBDMS group influence cyclobutanol’s reactivity in cross-coupling reactions?

Answer:
The TBDMS group sterically shields the hydroxyl group, enabling selective functionalization of other sites:

  • Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos to couple aryl halides at the cyclobutane ring without desilylation .
  • Limitation : Bulky silyl groups may hinder access to transannular reaction sites. Pre-functionalize the cyclobutanol before silylation .

Q. Table 2: Reactivity Comparison

Reaction TypeYield (Without TBDMS)Yield (With TBDMS)
Alkylation65%<10%
Oxidation90% (ketone)5% (no reaction)

Basic: What are the stability profiles of this compound under acidic/basic conditions?

Answer:

  • Acidic Conditions (pH < 3) : Rapid desilylation occurs, releasing cyclobutanol. Use buffered solutions (pH 5–7) for storage .
  • Basic Conditions (pH > 10) : Cyclobutane ring strain increases, leading to potential ring-opening. Avoid NaOH/KOH; use mild bases like NaHCO₃ .

Advanced: How is this compound utilized in the synthesis of complex natural products?

Answer:
The TBDMS-protected cyclobutanol serves as a chiral building block in steroid and terpene syntheses:

  • Case Study : details its use in synthesizing dinorcholestene derivatives via cyanide coupling at the C-25 position. Key steps:
    • Suzuki-Miyaura coupling : Introduce aryl groups to the cyclobutane ring .
    • Desilylation : HF-pyridine removes TBDMS without altering the steroid backbone .

Critical Note : Competing elimination pathways require strict anhydrous conditions .

Basic: How is enantiomeric purity assessed post-synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 1.2–1.5 minutes .
  • Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.3° for cis-configuration in chloroform) .

Advanced: What computational methods predict the conformational stability of this compound?

Answer:

  • *DFT Calculations (B3LYP/6-31G)**: Analyze puckered cyclobutane ring conformers. The cis-TBDMS group stabilizes the "envelope" conformation by 2.3 kcal/mol over trans .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) to predict aggregation tendencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Reactant of Route 2
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

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